molecular formula C15H10N4OS3 B2807446 1-Thiophen-2-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 891102-52-6

1-Thiophen-2-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

Cat. No. B2807446
CAS RN: 891102-52-6
M. Wt: 358.45
InChI Key: HKDVCIVGVMQXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been a topic of interest for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene-based compounds undergo various chemical reactions. For example, thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have developed various synthetic pathways to create novel [1,2,4]triazolo[4,3-a]pyrimidines, pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, and other related heterocycles, incorporating thiophene units as key structural elements. These compounds are synthesized through reactions involving thiophene-containing precursors, demonstrating the versatility of thiophene derivatives in constructing complex heterocyclic systems. Structural characterization is achieved using microanalysis, spectral data (infrared, 1H NMR, Mass), and density functional calculations, confirming the formation of the targeted compounds (Gomha et al., 2018).

Biological Applications

  • Antimicrobial Activities: Several derivatives synthesized from thiophene-containing precursors have been evaluated for their antimicrobial properties, with some exhibiting mild activities against a range of microbial strains. This suggests potential applications in developing new antimicrobial agents (Gomha et al., 2018).
  • Anticancer Activities: Novel triazolothiadiazine derivatives, synthesized starting from 4-amino-4H-1,2,4-triazole-3,5-dithiol and various phenacyl bromides, have shown significant in vitro anticancer activity against renal cancer and leukemia cell lines, highlighting the therapeutic potential of thiophene derivatives in cancer treatment (Arandkar & Vedula, 2018).
  • Antituberculosis Activities: Compounds with thiophene and triazolo[4,3-a]pyrimidine scaffolds have been analyzed for their tuberculostatic activity, with some analogs showing promising results. This opens avenues for the development of new antituberculous agents based on these heterocyclic structures (Titova et al., 2019).

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Safety and Hazards

Thiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Future Directions

Thiophene and its derivatives have been proven to be effective drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

1-thiophen-2-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS3/c20-11(13-4-2-8-22-13)9-23-15-17-16-14-6-5-10(18-19(14)15)12-3-1-7-21-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDVCIVGVMQXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.